molecular formula C11H8N2O B13133990 [2,3'-Bipyridine]-2'-carbaldehyde

[2,3'-Bipyridine]-2'-carbaldehyde

Cat. No.: B13133990
M. Wt: 184.19 g/mol
InChI Key: IQVMRNNCSFHYEH-UHFFFAOYSA-N
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Description

[2,3’-Bipyridine]-2’-carbaldehyde is an organic compound that belongs to the bipyridine family. Bipyridines are a class of compounds consisting of two pyridine rings connected by a single bond. This particular compound is characterized by the presence of an aldehyde group at the 2’ position of one of the pyridine rings. Bipyridine derivatives are widely used in various fields, including coordination chemistry, materials science, and pharmaceuticals, due to their ability to form stable complexes with metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,3’-Bipyridine]-2’-carbaldehyde typically involves the coupling of pyridine derivatives. One common method is the decarboxylative cross-coupling of pyridine carboxylates with aryl bromides, catalyzed by nickel chloride (NiCl2·6H2O) without external ligands . This method provides high yields and is efficient for producing bipyridine derivatives.

Industrial Production Methods: Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings . These methods are scalable and can be optimized for large-scale synthesis. Additionally, electrochemical methods have been explored for the synthesis of bipyridines, offering an environmentally friendly alternative to traditional catalytic processes .

Chemical Reactions Analysis

Types of Reactions: [2,3’-Bipyridine]-2’-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of [2,3’-Bipyridine]-2’-carbaldehyde primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the pyridine rings coordinate with metal centers, forming chelate complexes. These complexes can participate in various catalytic and redox reactions, influencing the reactivity and stability of the metal ions . The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed.

Comparison with Similar Compounds

Uniqueness: [2,3’-Bipyridine]-2’-carbaldehyde is unique due to the presence of the aldehyde group, which allows for additional functionalization and reactivity compared to other bipyridine derivatives. This functional group provides opportunities for further chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

3-pyridin-2-ylpyridine-2-carbaldehyde

InChI

InChI=1S/C11H8N2O/c14-8-11-9(4-3-7-13-11)10-5-1-2-6-12-10/h1-8H

InChI Key

IQVMRNNCSFHYEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C(N=CC=C2)C=O

Origin of Product

United States

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